molecular formula C10H13N3O3 B1383559 tert-butyl N-(6-formylpyridazin-3-yl)carbamate CAS No. 1823265-06-0

tert-butyl N-(6-formylpyridazin-3-yl)carbamate

Cat. No.: B1383559
CAS No.: 1823265-06-0
M. Wt: 223.23 g/mol
InChI Key: JAAJQSRKDONZOI-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-formylpyridazin-3-yl)carbamate: is a heterocyclic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a formyl group, and a pyridazinyl ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound in drug discovery and development.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of carbamates involves the formation of carbamic acid intermediates . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .

Future Directions

The future directions of research on “tert-butyl N-(6-formylpyridazin-3-yl)carbamate” and similar compounds could involve exploring their potential applications in various fields, such as organic synthesis and life sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl N-(6-formylpyridazin-3-yl)carbamate typically begins with the appropriate pyridazine derivative.

    Reaction with tert-Butyl Chloroformate: The pyridazine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate group.

    Formylation: The resulting intermediate is then subjected to formylation using reagents such as formic acid or formyl chloride to introduce the formyl group at the desired position on the pyridazine ring.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(6-formylpyridazin-3-yl)carbamate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • tert-Butyl N-(6-methylpyridazin-3-yl)carbamate
  • tert-Butyl N-(6-aminopyridazin-3-yl)carbamate
  • tert-Butyl N-(6-hydroxypyridazin-3-yl)carbamate

Comparison:

  • tert-Butyl N-(6-formylpyridazin-3-yl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity.
  • Other similar compounds may have different functional groups (e.g., methyl, amino, hydroxyl) that alter their chemical properties and applications.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-(6-formylpyridazin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)11-8-5-4-7(6-14)12-13-8/h4-6H,1-3H3,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJQSRKDONZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823265-06-0
Record name tert-butyl N-(6-formylpyridazin-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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